
Argininosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This amino acid is formed during the urea cycle from citrulline, aspartate and ATP. This reaction is catalyzed by argininosuccinic acid synthetase.
Scientific Research Applications
Role in Cancer Metabolism and Therapy
Arginine Auxotrophy in Tumors : Many human tumors lack the ability to synthesize arginine due to the absence or low expression of argininosuccinate synthetase (ASS), making them arginine auxotrophic. This metabolic vulnerability is explored as a therapeutic target, where the deprivation of arginine could lead to the selective killing of tumor cells without affecting normal cells (Dillon et al., 2004; Patil et al., 2016).
Arginine Deprivation Therapy : Enzymes like arginase, arginine deiminase (ADI), and arginine decarboxylase are investigated for their potential in arginine deprivation therapy. This approach aims at exploiting the arginine dependency of certain tumors to inhibit their growth and enhance the efficacy of conventional cancer treatments (Chen et al., 2021; Phillips et al., 2013).
Metabolic and Signaling Pathways : Argininosuccinate is involved in several metabolic and signaling pathways critical for cell growth and survival. Its role extends beyond protein synthesis to the production of nitric oxide, polyamines, nucleotides, proline, and glutamate, all of which are vital for tumor metabolism and growth (Feun et al., 2015; Jahani et al., 2018).
Therapeutic Resistance and Sensitivity : The expression level of argininosuccinate synthetase in tumors can influence their sensitivity to arginine deprivation therapy. Tumors with low ASS expression are more susceptible to arginine deprivation, while those with higher ASS expression might be resistant. Modulating ASS expression could potentially enhance the therapeutic outcomes of arginine deprivation strategies (Delage et al., 2010; Locke et al., 2016).
Clinical Trials and Studies : Clinical trials involving arginine-depleting agents like ADI-PEG20 have shown promising results in treating arginine-dependent cancers, including malignant pleural mesothelioma and hepatocellular carcinoma. These studies underscore the potential of arginine deprivation as a viable treatment strategy for specific cancer types (Szlosarek et al., 2017; Kumari & Bansal, 2021).
properties
Molecular Formula |
C10H18N4O6 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14) |
InChI Key |
KDZOASGQNOPSCU-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
synonyms |
Acid, Argininosuccinic Argininosuccinic Acid N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



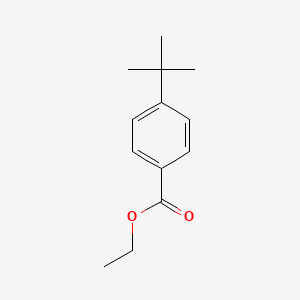

![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)
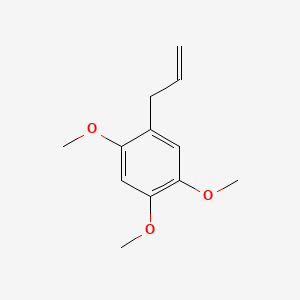
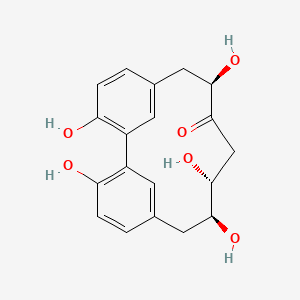
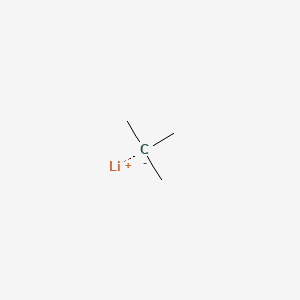
![ethanone, 1-[(2R,4aS,4bR,7S,8aR)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxy-](/img/structure/B1211818.png)
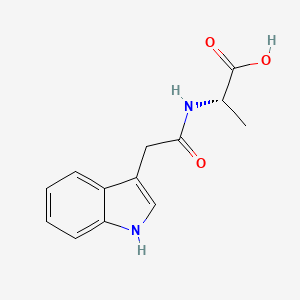
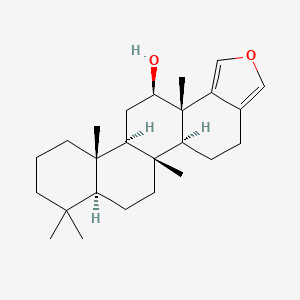
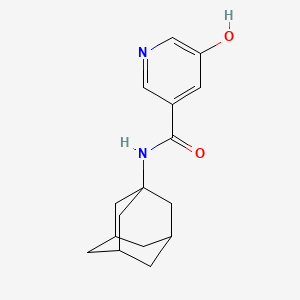
![N-Cyclopentyl-4-[4-(furan-2-carbonyl)-piperazine-1-sulfonyl]-benzenesulfonamide](/img/structure/B1211822.png)
![3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1211824.png)
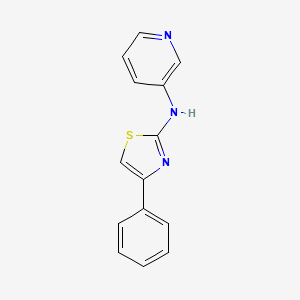
![2-[(4-Chloro-2-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1211830.png)